4-(4,6-Dichloropyridin-2-yl)morpholine CAS number 852333-59-6
4-(4,6-Dichloropyridin-2-yl)morpholine CAS number 852333-59-6
The Strategic Utility of 4-(4,6-Dichloropyridin-2-yl)morpholine (CAS 852333-59-6) in Targeted Therapeutics and Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 4-(4,6-Dichloropyridin-2-yl)morpholine (CAS 852333-59-6) has emerged as a critical building block in this domain. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between structural rationale, biological application, and synthetic execution. This whitepaper details the mechanistic advantages of the morpholino-pyridine motif in ATP-competitive inhibition and provides field-proven, self-validating protocols for the regioselective functionalization of its orthogonal chloride handles.
Chemical Profile & Structural Rationale
The utility of 4-(4,6-Dichloropyridin-2-yl)morpholine lies in its dual-purpose architecture. The molecule combines a biologically active pharmacophore (the morpholino-pyridine core) with two synthetically versatile leaving groups (the chlorines at C4 and C6).
Quantitative Physicochemical Data
| Property | Value / Specification | Mechanistic Significance |
| CAS Number | 852333-59-6 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C9H10Cl2N2O | Defines the stoichiometric baseline for cross-coupling. |
| Molecular Weight | 233.09 g/mol | Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |
| LogP (Estimated) | ~2.1 | Provides a balance of aqueous solubility and lipophilicity, crucial for cellular permeability. |
| H-Bond Acceptors | 3 (N, N, O) | Essential for engaging the kinase hinge region (e.g., backbone amides). |
The Causality of Scaffold Design: Why choose a 2-morpholino-4,6-dichloropyridine over a simple phenyl ring? The morpholine oxygen acts as a critical hydrogen-bond acceptor, while the pyridine nitrogen modulates the electron density of the ring, lowering the pKa of the system and improving metabolic stability. The chlorines at the 4- and 6-positions are not merely placeholders; they are orthogonal synthetic handles. Because the C4 position is para to the pyridine nitrogen and the C6 position is ortho, they possess distinct electronic environments, allowing for sequential, regioselective transition-metal-catalyzed cross-couplings.
Mechanistic Role in Kinase Inhibitor Design
The morpholino-pyridine scaffold is a cornerstone in the development of inhibitors targeting the PI3K/mTOR pathway, ATR kinase, and Hematopoietic Progenitor Kinase 1 (HPK1).
When designing ATP-competitive inhibitors, the morpholine moiety frequently forms a critical hydrogen bond with the hinge region of the kinase (e.g., the backbone amide of Valine or Alanine). As detailed in recent literature on 1 [1], morpholino-pyridine derivatives are highly potent inhibitors of lipid kinases like PIKfyve, where they stabilize specific kinase conformations. Furthermore, structural biology studies on 2 [2] reveal that the morpholinopyridine motif effectively occupies an enlarged back pocket in the DFG-out conformation of the kinase, locking the enzyme in an inactive state.
Caption: Mechanism of action for morpholino-pyridine inhibitors in kinase signaling pathways.
Synthetic Utility & Regioselective Functionalization
To transform 4-(4,6-Dichloropyridin-2-yl)morpholine into a complex drug candidate, chemists exploit the differential reactivity of the C4 and C6 chlorides. The electron-donating nature of the morpholine ring at C2 enriches the electron density at C3 and C5, while the strong electron-withdrawing effect of the pyridine nitrogen activates C4 and C6 for oxidative addition by Palladium.
Typically, the C4 position undergoes cross-coupling first due to slightly lower steric hindrance compared to the C6 position (which is adjacent to the pyridine lone pair). By carefully selecting the palladium catalyst and ligand, researchers can achieve high regiocontrol, a principle well-documented in 3 [3].
Caption: Workflow for the regioselective functionalization of the dichloropyridine scaffold.
Experimental Protocols: Self-Validating Systems
The following protocol outlines the regioselective C4 Suzuki-Miyaura coupling. It is designed as a self-validating system; every step includes a built-in verification mechanism to ensure scientific integrity.
Protocol: Regioselective C4 Suzuki-Miyaura Coupling
1. Reagent Preparation & Stoichiometry: In a flame-dried Schlenk flask, add 4-(4,6-Dichloropyridin-2-yl)morpholine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K3PO4 (2.0 equiv). Causality: The slight stoichiometric excess of boronic acid (1.05 equiv) drives the reaction to completion at C4 while preventing over-coupling at C6. K3PO4 is chosen because it provides sufficient basicity to form the active boronate complex without causing hydrolytic cleavage of the morpholine ring.
2. Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) to the solid mixture. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step, thereby outcompeting off-target homocoupling of the boronic acid and improving the yield of the desired cross-coupled product.
3. Degassing & Solvent Introduction: Evacuate the flask and backfill with Argon (repeat 3x). Add a pre-degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) via syringe. Causality: Oxygen rapidly poisons the active Pd(0) species, leading to reaction stalling. The biphasic Dioxane/H2O solvent system is critical; water is required to dissolve the phosphate base and facilitate transmetalation, while dioxane solubilizes the organic substrates.
4. Reaction Execution & Self-Validation: Heat the reaction mixture to 80°C for 12 hours under vigorous stirring. Self-Validation (LC-MS Monitoring): At 8 hours, sample the reaction. The protocol is validated if the starting material mass (m/z 233 [M+H]+) is consumed and the mono-coupled product mass is the dominant peak. The appearance of a di-coupled mass indicates poor regiocontrol (likely due to excessive heating or excess boronic acid), prompting immediate cooling to halt the reaction.
5. Workup & Purification: Cool to room temperature. Filter the mixture through a pad of Celite to remove precipitated palladium black. Extract the aqueous layer with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Quantitative Optimization Matrix for Cross-Coupling
| Parameter | Variable Tested | Outcome & Mechanistic Rationale |
| Catalyst | Pd(PPh3)4 | Suboptimal: Sluggish oxidative addition at the sterically hindered C-Cl bond leads to incomplete conversion. |
| Catalyst | Pd(dppf)Cl2 | Optimal: Bidentate ligand accelerates reductive elimination, maximizing mono-coupling yield. |
| Base | Na2CO3 | Moderate: Insufficient solubility in the organic/aqueous interface slows transmetalation. |
| Base | K3PO4 | Optimal: Perfect pKa balance for boronate activation without inducing side reactions. |
| Solvent | Toluene | Poor: Inadequate solubility of the polar morpholine intermediate causes precipitation. |
| Solvent | 1,4-Dioxane/H2O | Optimal: Homogenizes the biphasic system and stabilizes the polar transition state. |
Handling, Safety & Regulatory Compliance
As with all halogenated heterocycles, 4-(4,6-Dichloropyridin-2-yl)morpholine should be handled with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. The compound should be weighed and manipulated within a certified fume hood to prevent inhalation of fine particulates. Store the compound in a cool, dry environment away from strong oxidizing agents to prevent degradation of the morpholine ring.
References
-
MDPI. "Kinase Chemical Probes and Beyond." Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1." Available at:[Link]


